molecular formula C24H38ClNO6 B12668822 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride CAS No. 3262-86-0

4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride

Cat. No.: B12668822
CAS No.: 3262-86-0
M. Wt: 472.0 g/mol
InChI Key: LLIAEBRVLJUFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with acetoxymethyl and laurate groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable starting materials such as acetaldehyde and ammonia.

    Introduction of Acetoxymethyl Groups: The acetoxymethyl groups are introduced via an esterification reaction using acetic anhydride and a suitable catalyst.

    Laurate Group Addition: The laurate group is attached through an esterification reaction with lauric acid and a suitable activating agent.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The acetoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its acetoxymethyl and laurate groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(hydroxymethyl)-2-methyl-3-pyridyl laurate hydrochloride
  • 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl butyrate hydrochloride
  • 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl palmitate hydrochloride

Uniqueness

4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride is unique due to its specific combination of acetoxymethyl and laurate groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

3262-86-0

Molecular Formula

C24H38ClNO6

Molecular Weight

472.0 g/mol

IUPAC Name

[4,5-bis(acetyloxymethyl)-2-methylpyridin-3-yl] dodecanoate;hydrochloride

InChI

InChI=1S/C24H37NO6.ClH/c1-5-6-7-8-9-10-11-12-13-14-23(28)31-24-18(2)25-15-21(16-29-19(3)26)22(24)17-30-20(4)27;/h15H,5-14,16-17H2,1-4H3;1H

InChI Key

LLIAEBRVLJUFFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=C(C(=CN=C1C)COC(=O)C)COC(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.